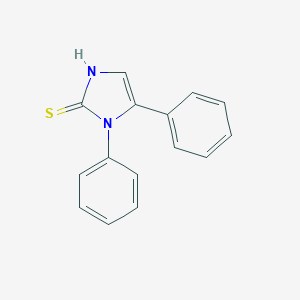

1,5-diphenyl-1H-imidazole-2-thiol

Description

1,5-Diphenyl-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole core substituted with phenyl groups at the 1- and 5-positions and a thiol (-SH) group at the 2-position. Its molecular formula is C₁₅H₁₂N₂S (MW: 252.33 g/mol). The compound is synthesized via a multi-step process involving condensation reactions, refluxing with NaOH and HCl, and purification via reverse-phase HPLC, yielding a final product as a yellow solid (44.6% yield) .

Propriétés

IUPAC Name |

3,4-diphenyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c18-15-16-11-14(12-7-3-1-4-8-12)17(15)13-9-5-2-6-10-13/h1-11H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWPIDMVMOHYEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136802-77-2 | |

| Record name | 1,5-diphenyl-1H-imidazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Conditions and Optimization

-

Solvent System : Ethanol or acetic acid is typically employed due to their ability to dissolve both polar and non-polar reactants.

-

Temperature : Reflux conditions (78–110°C) are maintained for 4–6 hours to ensure complete cyclization.

-

Yield : Traditional methods achieve moderate yields of 70–75%, with purity dependent on recrystallization from ethanol or chromatography.

The reaction mechanism involves nucleophilic attack by the thiol group of thiourea on the electrophilic carbonyl carbons of benzil, followed by dehydration and aromatization to form the imidazole ring.

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized the synthesis of imidazole derivatives by drastically reducing reaction times and improving yields. For this compound, this method employs benzil, thiourea, and ammonium acetate under solvent-free conditions with a nanocatalyst.

Key Advancements

-

Catalyst : Fe₃O₄@SiO₂@V-Sb oxide nanoparticles enhance reaction efficiency by providing a high surface area for reactant interaction.

-

Conditions : Microwave irradiation at 300 W for 20–30 minutes.

This approach eliminates solvent use, aligning with green chemistry principles while maintaining high throughput.

Ultrasound and Mechanochemical Approaches

Ultrasound-assisted synthesis leverages cavitation effects to accelerate molecular collisions, enabling rapid cyclization. Ball milling, a mechanochemical method, further reduces environmental impact by avoiding solvents altogether.

Ultrasound Methodology

Ball Milling Protocol

-

Reagents : Benzil, thiourea, and ammonium acetate are ground with CuFe₂O₄ nanoparticles in a planetary ball mill (500 rpm, 1 hour).

-

Yield : 83–85%, demonstrating the viability of solvent-free synthesis.

Industrial-Scale Production Considerations

Scaling up this compound synthesis requires addressing challenges in heat management, purification, and waste reduction.

Optimization Strategies

-

Continuous Flow Reactors : Enhance heat transfer and reaction uniformity, reducing batch-to-batch variability.

-

Purification : Industrial-scale column chromatography or fractional crystallization ensures product consistency.

-

Catalyst Recovery : Magnetic nanoparticles (e.g., Fe₃O₄) enable easy separation and reuse, lowering costs.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, sustainability, and scalability of different preparation methods:

| Method | Conditions | Time | Yield (%) | Catalyst | Green Metrics |

|---|---|---|---|---|---|

| Traditional | Ethanol, reflux | 6 h | 70–75 | None | Moderate solvent use |

| Microwave | Solvent-free, 300 W | 30 min | 90–92 | Fe₃O₄@SiO₂@V-Sb oxide | Solvent-free, low E-factor |

| Ultrasound | K₅CoW₁₂O₄₀·3H₂O, 40 kHz | 45 min | 88–90 | K₅CoW₁₂O₄₀·3H₂O | Reduced energy input |

| Ball Milling | Solvent-free, 500 rpm | 1 h | 83–85 | CuFe₂O₄ nanoparticles | Zero solvent, scalable |

Mechanistic Insights and Byproduct Management

The formation of this compound proceeds through a multi-step pathway:

-

Nucleophilic Attack : Thiourea attacks benzil’s carbonyl groups, forming a dithiocarbamate intermediate.

-

Cyclization : Ammonium acetate mediates ring closure, generating the imidazole core.

-

Aromatization : Dehydration yields the aromatic thiol derivative.

Common byproducts include unreacted benzil and oligomeric species, which are minimized by optimizing stoichiometry and reaction time.

Analyse Des Réactions Chimiques

Types of Reactions

1,5-Diphenyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The phenyl groups and the thiol group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine, and other oxidizing agents can be used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are common reducing agents.

Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted imidazole derivatives, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have demonstrated the potential of 1,5-diphenyl-1H-imidazole-2-thiol derivatives in cancer treatment. For instance, compounds derived from this structure have shown promising inhibitory effects against specific cancer cell lines. In a study examining the activity of novel derivatives against cisplatin-resistant cells, certain derivatives exhibited significant cytotoxicity, indicating their potential as anticancer agents .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. Research indicates that imidazole derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The incorporation of thio groups in the imidazole structure enhances its antibacterial efficacy .

Anti-inflammatory Effects

Imidazole derivatives, including this compound, have been investigated for their anti-inflammatory properties. Studies suggest that these compounds can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes . The most active compounds showed up to 98% inhibition of COX-2 at specific concentrations.

Antiviral Activity

Recent investigations into the antiviral properties of imidazole derivatives have highlighted their potential against SARS-CoV-2. 2,4-Diphenyl-1H-imidazole derivatives have been identified as promising candidates for inhibiting the 3CLpro enzyme of the virus, with IC50 values indicating effective antiviral activity .

Synthesis and Characterization

The synthesis of this compound typically involves several methodologies, including:

- Condensation Reactions : Utilizing phenyl isothiocyanates and amines to form the imidazole ring.

- Reflux Methods : Employing solvents like ethanol under reflux conditions to enhance yield and purity.

The characterization of synthesized compounds is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm structural integrity and functional groups .

Corrosion Inhibition

Another notable application of this compound is its use as a corrosion inhibitor for metals such as C38 steel in acidic environments. Studies have shown that this compound effectively reduces corrosion rates in hydrochloric acid solutions through electrochemical methods .

Material Science

The unique properties of imidazole compounds make them suitable for developing advanced materials with specific functionalities, such as sensors or catalysts in chemical reactions.

Case Studies

Mécanisme D'action

The mechanism of action of 1,5-diphenyl-1H-imidazole-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the phenyl groups can participate in hydrophobic interactions and π-π stacking, further influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Positional Isomerism

The positional arrangement of substituents on the imidazole ring significantly impacts chemical and biological properties. Below is a comparative analysis with structurally related imidazole-2-thiol derivatives:

Research Findings and Data

Table 1: Comparative Physicochemical Data

| Property | This compound | 4,5-Diphenyl-1H-imidazole-2-thiol |

|---|---|---|

| Melting Point | Not reported | 240–242°C |

| Solubility | Soluble in DMSO, acetone | Soluble in DMF, ethanol |

| Synthetic Yield | 44.6% | 60–75% |

Activité Biologique

1,5-Diphenyl-1H-imidazole-2-thiol, a compound characterized by its unique imidazole ring structure and thiol group, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNS, with a molecular weight of approximately 252.33 g/mol. The compound features two phenyl groups attached to the first and fifth positions of the imidazole ring, contributing to its chemical properties and biological activities.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The thiol group can form covalent bonds with nucleophilic sites on proteins, particularly cysteine residues in enzymes. This interaction can inhibit enzyme activity, notably in cyclooxygenase (COX) enzymes, which are critical targets for anti-inflammatory drugs.

- Antimicrobial Activity : The compound has shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its dual functionality as an imidazole and thiol enhances its effectiveness as an antimicrobial agent .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound and its derivatives. For instance, derivatives have been tested against liver carcinoma cell lines (HEPG2-1), showing moderate to high anticancer activity compared to standard drugs like doxorubicin. The structure–activity relationship (SAR) indicated that specific modifications could enhance anticancer efficacy .

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| 16c | 0.86 | High |

| 21c | 1.02 | High |

| 10g | 1.08 | High |

| Doxorubicin | 0.72 | Reference |

Antimicrobial Activity

The compound's antimicrobial efficacy has been assessed against various bacterial strains:

- Gram-positive bacteria : Staphylococcus aureus and Enterococcus faecalis

- Gram-negative bacteria : Pseudomonas aeruginosa and Escherichia coli

Studies reveal that this compound exhibits enhanced activity compared to many existing antibiotics, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study synthesized several derivatives of this compound and evaluated their anticancer activity against HEPG2-1 cells. The results demonstrated that specific substitutions on the imidazole ring significantly influenced cytotoxicity, suggesting a pathway for designing more effective anticancer agents .

Case Study 2: Antimicrobial Properties

In another investigation, the compound was tested alongside its metal complexes against various bacterial strains. The results indicated that while the ligand itself showed good antibacterial properties, the metal complexes exhibited even greater efficacy against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.